![molecular formula C14H13BrN2S B2773127 2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-32-3](/img/structure/B2773127.png)
2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, including those related to the given compound, has been achieved through simple and efficient methods. These compounds display a spectrum of biological activities, such as antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013).
- Research on the hydrogen-bonded chains in isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidine derivatives, closely related to the target compound, has contributed to understanding molecular interactions that could influence the development of new pharmaceuticals (Portilla et al., 2005).
Antitumor and Antibacterial Agents
- A series of novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds, by virtue of their structural features, show promise in the development of new therapeutic agents (Gangjee et al., 1996).
Synthesis of Intermediates for Pharmaceutical Applications
- The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine, an important intermediate in the synthesis of various pyrimidines, demonstrates the utility of the target compound in synthesizing key intermediates for further pharmaceutical applications. This work provides a foundation for the development of new compounds with potential biological activities (Hou et al., 2016).
Mechanism of Action
Target of Action
The primary targets of the compound “2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine” are currently unknown. The compound is a research chemical and more studies are needed to identify its specific targets .
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with various enzymes or receptors in the body .
Biochemical Pathways
Pyrimidine derivatives have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities
Pharmacokinetics
As a research chemical, it’s important to note that these properties can significantly impact the compound’s bioavailability and overall pharmacological profile .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential antitumor or antibacterial effects . .
properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c1-9-12-3-2-4-13(12)17-14(16-9)18-11-7-5-10(15)6-8-11/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGYCJVRYCSUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
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